2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
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Overview
Description
2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride is a sophisticated compound with a complex molecular structure. It finds relevance in various scientific disciplines due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step chemical process involving the condensation of piperidine with an oxadiazole derivative, followed by sulfonylation. Each step requires carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, which allow for better control of reaction conditions and more efficient production. Solvent choice, temperature, and pressure are optimized to maximize the production rate while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride undergoes various reactions:
Oxidation: : Reacts with strong oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding amines under hydrogenation conditions.
Substitution: : Undergoes nucleophilic substitution reactions, especially with amines and alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Substitution: : Use of strong nucleophiles like sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Produces amines.
Substitution: : Produces sulfonyl derivatives.
Scientific Research Applications
This compound is utilized in several research fields:
Chemistry
Catalysis: : Functions as a precursor for catalysts in various organic transformations.
Material Science: : Integral in the creation of novel materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor in biochemical pathways, aiding the study of enzyme mechanics.
Medicine
Drug Development: : Used as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry
Agricultural Chemicals: : Utilized in the synthesis of herbicides and fungicides.
Polymer Synthesis: : Applied in the development of specialty polymers with high performance.
Mechanism of Action
This compound interacts with biological molecules by forming covalent bonds with nucleophilic centers. It targets enzymes, interfering with their activity by modifying active site residues, thus altering enzymatic pathways. The sulfonyl chloride group is particularly reactive, making it a potent inhibitor.
Comparison with Similar Compounds
Unique Attributes
Compared to similar compounds, 2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride has a distinctive oxadiazole ring, which enhances its reactivity and selectivity in biological applications.
List of Similar Compounds
2-Methyl-5-[5-(morpholin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
2-Methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
2-Methyl-5-[5-(piperazin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
Each of these compounds shares structural similarities but differs in the nitrogen-containing ring, influencing their chemical behavior and applications.
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Properties
IUPAC Name |
2-methyl-5-[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-5-6-11(9-12(10)24(16,21)22)13-17-14(23-18-13)15(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNTWACRVCJGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)N3CCCCC3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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